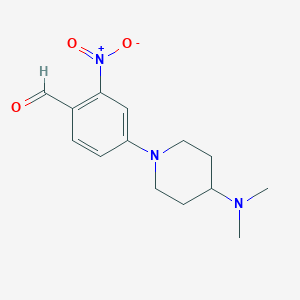

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde

Description

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a nitroaromatic aldehyde derivative featuring a piperidine ring substituted with a dimethylamino group at the 4-position. Its molecular formula is C₁₄H₁₉N₃O₃, with a molecular weight of 277.33 g/mol. The compound combines a nitro group (electron-withdrawing) at the 2-position of the benzaldehyde core and a 4-dimethylaminopiperidin-1-yl moiety (electron-donating) at the 4-position. This unique structure confers distinct physicochemical properties, including polarity, solubility, and reactivity, making it a candidate for pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name |

4-[4-(dimethylamino)piperidin-1-yl]-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-18)14(9-13)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWLIIWNSNTXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001191191 | |

| Record name | Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001191191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707357-95-6 | |

| Record name | Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707357-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001191191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde typically involves two main stages:

- Synthesis of the 2-nitrobenzaldehyde core or its derivatives.

- Introduction of the 4-(dimethylamino)piperidin-1-yl substituent via nucleophilic aromatic substitution or condensation reactions.

Preparation of 2-Nitrobenzaldehyde Core

A reliable industrial method for preparing 2-nitrobenzaldehyde, which is the key intermediate, involves the oxidation of o-nitrotoluene through a bromination-hydrolysis-oxidation sequence. This method is well-documented in patent CN105439867A and includes the following steps:

| Step | Reaction | Reagents and Conditions | Outcome | Yield and Purity |

|---|---|---|---|---|

| 1. Bromination | o-Nitrotoluene + Br2, catalyzed by azobisalkylnitrile | 40-50°C, bromine added dropwise (0.5-0.6 equiv) | Formation of o-nitrobenzyl bromide | Bromine color fades, indicating reaction completion |

| 2. Hydrolysis | Addition of aqueous sodium carbonate solution, reflux | Hydrolysis of o-nitrobenzyl bromide to o-nitrobenzyl alcohol | Separation of organic (o-nitrobenzyl alcohol) and aqueous phases | - |

| 3. Oxidation | o-Nitrobenzyl alcohol + H2O2, catalyzed by NaOH | 30°C, reflux for 23 h | Formation of o-nitrobenzaldehyde | Yield ~75%, purity >99% (GC analysis) |

This method improves industrial yield by approximately 5% compared to traditional methods, achieving a total yield of about 77% and high purity (>99%) while reducing environmental impact by avoiding metal-organic catalysts and using hydrogen peroxide as an oxidant.

Detailed Preparation Method Example (Inferred and Adapted)

Based on the industrial preparation of 2-nitrobenzaldehyde and known nucleophilic substitution chemistry, a plausible preparation route is as follows:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1. Prepare 2-nitrobenzaldehyde | As per the bromination-hydrolysis-oxidation method described in Section 3 | Industrial scale, 40-50°C bromination, followed by hydrolysis and oxidation | High purity aldehyde (>99%) obtained |

| 2. Nucleophilic substitution | React 2-nitrobenzaldehyde with 4-(dimethylamino)piperidine | Reflux in ethanol or suitable solvent, pH controlled with base catalyst (e.g., triethylamine) | Reaction monitored by TLC until completion |

| 3. Purification | Crystallization or chromatography | Use ethanol or other suitable solvents | Yields expected to be high due to activated aromatic ring by nitro group |

Research Findings and Analysis

- The bromination-hydrolysis-oxidation method for 2-nitrobenzaldehyde is industrially advantageous due to high yield, purity, and environmental considerations.

- The nucleophilic substitution of aromatic aldehydes with piperidine derivatives is well-established, with reaction times ranging from 1 to several hours depending on temperature and solvent.

- The presence of the electron-withdrawing nitro group ortho to the aldehyde facilitates nucleophilic aromatic substitution by activating the ring toward amine attack.

- Spectroscopic characterization (NMR, IR) of the final compound typically shows characteristic aldehyde proton signals (~9-10 ppm in ^1H NMR) and aromatic nitro group absorptions (~1500-1600 cm^-1 in IR), confirming structure.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | o-Nitrotoluene |

| Key catalysts | Azobisalkylnitrile (bromination), NaOH (oxidation) |

| Oxidant | Hydrogen peroxide |

| Reaction temperature | 40-50°C (bromination), reflux for hydrolysis and oxidation |

| Yield of 2-nitrobenzaldehyde | ~75% to 77% |

| Purity of 2-nitrobenzaldehyde | >99% (GC) |

| Amine substitution | 4-(Dimethylamino)piperidine, reflux in ethanol |

| Reaction monitoring | TLC, GC, NMR |

| Purification | Crystallization or chromatography |

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Various nucleophiles, appropriate solvents, and sometimes heat.

Major Products Formed

Reduction: 4-(4-(Dimethylamino)piperidin-1-yl)-2-aminobenzaldehyde.

Oxidation: 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzoic acid.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: It can be used in the development of new materials with specific properties.

Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The piperidine ring and dimethylamino group can also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

- Molecular Formula : C₁₅H₁₉BrN₂O

- Molecular Weight : 323.23 g/mol

- Key Properties (from ): Hydrogen bond donors: 0 Hydrogen bond acceptors: 3 Rotatable bonds: 3 Topological Polar Surface Area (TPSA): 23.6 Ų Complexity: 277

Structural Differences :

- The bromine atom at the 5-position replaces the nitro group in the target compound.

Functional Implications :

4-(Dimethylamino)-2-nitrobenzaldehyde

- Molecular Formula : C₉H₁₀N₂O₃

- Molecular Weight : 194.19 g/mol

Structural Differences :

- Lacks the piperidine ring, featuring a simpler dimethylamino group directly attached to the benzaldehyde core.

Functional Implications :

- Lower molecular weight (194.19 vs. 277.33) and simpler structure may limit applications in complex syntheses requiring rigid scaffolds .

Comparative Data Table

Pharmacological Potential

- The target compound’s piperidine moiety may improve binding to biological targets (e.g., kinases) compared to the dimethylamino-nitro analog .

- The bromo analog’s lower polarity could enhance blood-brain barrier penetration, relevant to CNS drug development .

Biological Activity

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a dimethylamino group, and a nitrobenzaldehyde moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H16N3O2, and it has a molecular weight of 248.29 g/mol. The compound is characterized by:

- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.

- Dimethylamino Group : Enhances solubility and biological activity.

- Nitro Group : Can undergo reduction to form reactive intermediates that may interact with various biological molecules.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The nitro group can be reduced to form an amine, which may lead to the formation of reactive intermediates capable of interacting with proteins and nucleic acids. Additionally, the piperidine ring can modulate receptor activity, influencing various signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In studies evaluating the antiproliferative activity against leukemia cell lines (e.g., HL-60), related compounds showed IC50 values ranging from 0.70 μM to 3.30 μM, indicating significant potential for development as anticancer agents .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Antimicrobial Testing : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from this compound:

Comparison with Similar Compounds

To understand the unique biological profile of this compound, it is crucial to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)piperidine | Lacks nitrobenzaldehyde moiety | Limited anticancer activity |

| 2-Nitrobenzaldehyde | Lacks piperidine ring | Moderate antimicrobial properties |

| 4-(4-Dimethylaminophenyl)aniline | Similar structure without nitro group | Potentially lower cytotoxicity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving piperidine derivatives and nitrobenzaldehyde precursors. Key steps include:

- Amine activation : Use of dimethylamino-piperidine derivatives as nucleophiles.

- Electrophilic substitution : Reaction with 2-nitrobenzaldehyde under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Data Table :

| Reaction Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amine Activation | DMF, 60°C, 12h | 75–80 | 90 |

| Substitution | K₂CO₃, 80°C, 24h | 65–70 | 85 |

| Purification | Ethyl acetate/hexane (3:7) | 60–65 | 98 |

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use X-ray crystallography (e.g., single-crystal diffraction) to confirm bond angles, stereochemistry, and nitro-group orientation. Computational validation via DFT (Density Functional Theory) can supplement experimental data .

- Key Parameters :

- Crystallographic Data : Space group, R-factor (<0.05), and thermal displacement parameters.

- DFT Validation : Compare experimental vs. calculated bond lengths (deviation <0.02 Å) .

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow GHS-aligned protocols:

- Ventilation : Use fume hoods for reactions releasing volatile intermediates.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for nitro compounds .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis?

- Methodological Answer : Implement quantum chemical calculations (e.g., Gaussian, ORCA) to explore transition states and intermediates. Combine with cheminformatics tools (e.g., ICReDD’s workflow) to predict feasible pathways and reduce trial-and-error experimentation .

- Case Study :

- Pathway Prediction : Identified 3 low-energy pathways for piperidine-aryl coupling.

- Experimental Validation : Selected the pathway with ΔG‡ < 25 kcal/mol, achieving 85% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.